

# Chemical structure and properties of Lomifylline

Author: BenchChem Technical Support Team. Date: December 2025



# Lomifylline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Lomifylline**, the major active metabolite of the hemorheologic agent pentoxifylline, is a methylxanthine derivative with significant pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and pharmacological profile of **Lomifylline**. Detailed experimental protocols for its quantification in biological matrices and assessment of its phosphodiesterase inhibitory activity are presented. Furthermore, key signaling pathways influenced by **Lomifylline** are illustrated to elucidate its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound.

### **Chemical Structure and Identification**

**Lomifylline** is chemically designated as 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione.[1] It is a xanthine derivative and a major active metabolite of pentoxifylline.

Table 1: Chemical Identifiers of Lomifylline



| Identifier        | Value                                          |  |
|-------------------|------------------------------------------------|--|
| IUPAC Name        | 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione[1] |  |
| SMILES            | CC(=0)CCCCN1C=NC2=C1C(=0)N(C(=0)N2C<br>)C[1]   |  |
| PubChem CID       | 65599[1]                                       |  |
| CAS Number        | 10226-54-7[1]                                  |  |
| Molecular Formula | C13H18N4O3                                     |  |

# **Physicochemical Properties**

The physicochemical properties of **Lomifylline** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Lomifylline

| Property                  | Value                        | Source          |
|---------------------------|------------------------------|-----------------|
| Molecular Weight          | 278.31 g/mol                 |                 |
| Melting Point             | 75-77 °C                     | ChemicalBook    |
| Boiling Point (Predicted) | 525.3 ± 56.0 °C              | ChemicalBook    |
| Density (Predicted)       | 1.31 ± 0.1 g/cm <sup>3</sup> | ChemicalBook    |
| logP                      | 0.23                         | DrugBank Online |
| pKa (Strongest Acidic)    | 19.64                        | DrugBank Online |
| pKa (Strongest Basic)     | -1.2                         | DrugBank Online |
| Solubility                | Soluble in chloroform        | ChemicalBook    |

# Pharmacological Properties Mechanism of Action



**Lomifylline**, similar to its parent compound pentoxifylline, is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, **Lomifylline** increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides leads to a cascade of downstream effects, including the activation of protein kinase A (PKA), which ultimately results in reduced inflammation and vasodilation.



Click to download full resolution via product page

Mechanism of action of Lomifylline.

## **Pharmacokinetics**

Detailed pharmacokinetic data specifically for **Lomifylline** is limited. However, as the primary active metabolite of pentoxifylline, its pharmacokinetic profile is intrinsically linked to that of the parent drug.

- Absorption: Following oral administration of pentoxifylline, it is rapidly and almost completely absorbed.
- Metabolism: Pentoxifylline undergoes extensive first-pass metabolism, with Lomifylline (Metabolite I or M-I) being one of the major active metabolites.
- Distribution: Information on the protein binding and volume of distribution specifically for Lomifylline is not readily available.



• Excretion: The metabolites of pentoxifylline are primarily excreted by the kidneys.

## **Pharmacodynamics**

The pharmacodynamic effects of **Lomifylline** are attributed to its hemorheologic and antiinflammatory properties. It improves the flow properties of blood by decreasing its viscosity and enhancing erythrocyte flexibility. These effects contribute to increased blood flow and tissue oxygenation.

## **Therapeutic Uses**

While **Lomifylline** itself is not directly marketed as a therapeutic agent in many regions, its parent drug, pentoxifylline, is used for the treatment of intermittent claudication and other conditions associated with peripheral vascular disease. The therapeutic effects of pentoxifylline are, in large part, mediated by **Lomifylline**.

## **Adverse Effects and Toxicity**

Specific adverse effect data for **Lomifylline** is not extensively documented. The adverse effects associated with pentoxifylline, which would be relevant, commonly include gastrointestinal issues such as nausea and vomiting, as well as dizziness and headache.

# Experimental Protocols Quantification of Lomifylline in Human Plasma by LCMS/MS

This protocol describes a general method for the determination of **Lomifylline** in human plasma, based on established methods for pentoxifylline and its metabolites.

Objective: To quantify the concentration of **Lomifylline** in human plasma samples.

### Materials:

- Human plasma samples
- Lomifylline analytical standard



- Internal standard (e.g., a stable isotope-labeled **Lomifylline**)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

### Procedure:

- Sample Preparation (Solid Phase Extraction):
  - 1. Condition the SPE cartridge with methanol followed by water.
  - 2. To 200 µL of plasma, add the internal standard.
  - 3. Load the plasma sample onto the conditioned SPE cartridge.
  - 4. Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
  - 5. Elute **Lomifylline** and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
  - 6. Evaporate the eluate to dryness under a stream of nitrogen.
  - 7. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatographic Conditions:
    - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).
    - Mobile Phase A: 0.1% Formic acid in water.



- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient elution program to separate Lomifylline from other plasma components.
- Flow rate: 0.4 mL/min.
- Injection volume: 10 μL.
- Mass Spectrometric Conditions:
  - Ionization mode: Electrospray Ionization (ESI), positive mode.
  - Multiple Reaction Monitoring (MRM) transitions:
    - **Lomifylline**: Precursor ion > Product ion (specific m/z values to be determined).
    - Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).
  - Optimize cone voltage and collision energy for maximum signal intensity.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of Lomifylline to the internal standard against the concentration of the calibration standards.
  - Determine the concentration of **Lomifylline** in the plasma samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page

Workflow for LC-MS/MS quantification.

## **Phosphodiesterase (PDE) Inhibition Assay**

This protocol outlines a general fluorescence polarization-based assay to determine the inhibitory activity of **Lomifylline** on PDE enzymes.

Objective: To measure the IC<sub>50</sub> value of **Lomifylline** for a specific phosphodiesterase isozyme.

Materials:



- Recombinant human PDE enzyme (e.g., PDE4, PDE5)
- Fluorescently labeled cGMP or cAMP substrate
- Assay buffer (e.g., Tris-HCl buffer with MgCl<sub>2</sub>)
- Lomifylline stock solution
- 384-well microplate
- Fluorescence polarization plate reader

### Procedure:

- Assay Preparation:
  - 1. Prepare a serial dilution of **Lomifylline** in the assay buffer.
  - 2. In a 384-well plate, add the diluted **Lomifylline** solutions. Include wells with buffer only (negative control) and a known PDE inhibitor (positive control).
  - 3. Add the PDE enzyme to all wells except the no-enzyme control.
  - 4. Incubate the plate for a short period to allow for compound-enzyme interaction.
- Enzymatic Reaction:
  - Initiate the reaction by adding the fluorescently labeled cGMP or cAMP substrate to all wells.
  - 2. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of the substrate.
- Detection:
  - 1. Stop the reaction (if necessary, depending on the kit).
  - 2. Measure the fluorescence polarization of each well using a plate reader. The conversion of the fluorescent substrate to its nucleotide monophosphate by PDE results in a decrease in



fluorescence polarization.

- Data Analysis:
  - 1. Calculate the percentage of inhibition for each **Lomifylline** concentration relative to the controls.
  - 2. Plot the percentage of inhibition against the logarithm of the **Lomifylline** concentration.
  - 3. Determine the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Workflow for PDE inhibition assay.

## Conclusion

**Lomifylline** is a pharmacologically active metabolite of pentoxifylline with a well-defined chemical structure and physicochemical properties. Its mechanism of action as a



phosphodiesterase inhibitor underpins its hemorheologic and anti-inflammatory effects. While much of the clinical data is associated with its parent compound, understanding the specific contributions of **Lomifylline** is crucial for the development of new therapeutic strategies. The experimental protocols provided in this guide offer a framework for the accurate quantification and functional characterization of this important molecule. Further research dedicated to the pharmacokinetics and pharmacodynamics of **Lomifylline** is warranted to fully elucidate its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. avmajournals.avma.org [avmajournals.avma.org]
- To cite this document: BenchChem. [Chemical structure and properties of Lomifylline].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675050#chemical-structure-and-properties-of-lomifylline]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com